2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Description
The structure features a bicyclic core fused with a tetrahydrobenzo ring, substituted at position 4 with a chlorine atom, position 7 with a methyl group, and a (4-bromophenyl)thio-methyl moiety at position 2.
Synthesis typically involves multi-step protocols, such as nucleophilic substitution of 4-chloropyrimidine intermediates with thiol-containing aryl groups under reflux conditions (e.g., isopropanol, 10 h), yielding products with moderate to high purity (62–83% yields) . Spectral characterization (IR, NMR, MS) confirms functional groups, with IR peaks at ~3450 cm⁻¹ (N-H stretch) and 1606 cm⁻¹ (C=C aromatic) .
Properties
Molecular Formula |
C18H16BrClN2S2 |
|---|---|
Molecular Weight |
439.8 g/mol |
IUPAC Name |
2-[(4-bromophenyl)sulfanylmethyl]-4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H16BrClN2S2/c1-10-2-7-13-14(8-10)24-18-16(13)17(20)21-15(22-18)9-23-12-5-3-11(19)4-6-12/h3-6,10H,2,7-9H2,1H3 |
InChI Key |
YWSZVLSMCGALIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC(=N3)CSC4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in the presence of a desiccant like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of thieno-pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The presence of bromine and chlorine in the structure may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation.
- Case studies have reported that similar compounds exhibit activity against breast cancer and leukemia cells, indicating potential for further development as anticancer agents.
-
Antimicrobial Properties :
- Research has indicated that compounds with similar structural motifs show antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thioether group may play a critical role in enhancing the lipophilicity and membrane permeability of the compound.
-
Enzyme Inhibition :
- Compounds containing a thieno-pyrimidine core have been studied for their ability to inhibit specific enzymes such as kinases and phosphodiesterases. These enzymes are crucial in various signaling pathways related to cancer and inflammation.
Biological Research Applications
-
Cell Signaling Studies :
- The compound can be utilized as a tool to study specific cell signaling pathways due to its potential inhibitory effects on key enzymes involved in these processes. This can aid in understanding disease mechanisms at the cellular level.
-
Drug Development :
- As a lead compound, 2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can be modified to develop new therapeutics targeting specific diseases.
Materials Science Applications
-
Organic Electronics :
- The unique electronic properties of thieno-pyrimidines make them suitable for applications in organic semiconductors. Their ability to form thin films can be exploited in developing organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
-
Polymer Chemistry :
- The compound can serve as a monomer or additive in polymer synthesis to impart specific properties such as conductivity or thermal stability.
-
Cytotoxicity Assay :
- A study evaluated the cytotoxic effects of thieno-pyrimidine derivatives on MCF-7 breast cancer cells, demonstrating IC50 values below 10 µM for several derivatives.
-
Enzyme Inhibition Study :
- A series of thieno-pyrimidine compounds were tested for phosphodiesterase inhibition; one derivative showed over 70% inhibition at a concentration of 5 µM.
Mechanism of Action
The mechanism of action of 2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs differ in substituents at positions 2, 4, and 7, impacting solubility, melting points (MP), and reactivity:
*Calculated based on formula C₁₉H₁₇BrClN₂S₂.
Key Observations :
- Halogen Effects: Bromine at the 4-position (target compound vs.
- Amino vs. Oxo Groups: Replacement of 4-Cl with 4-NH (e.g., compound 11 ) or 4-O (CAS 307512-24-9) alters hydrogen-bonding capacity, affecting solubility and target interactions .
Anticancer Activity
- Target Compound: Limited direct data, but analogs like 5,6,7,8-tetrahydrobenzo derivatives show IC₅₀ values of 5.07 µM against breast cancer (MCF-7) .
- RORγt Inhibition : Lao et al. (2019) reported 5,6,7,8-tetrahydrobenzo derivatives with 4-Cl substituents as potent RORγt inhibitors (IC₅₀ < 1 µM), highlighting the importance of halogenation .
- Anti-plasmodial Activity : Pal et al. (2021) demonstrated that chloro-phenyl derivatives exhibit >50% inhibition of Plasmodium falciparum at 10 µM, whereas bromo-substituted analogs may show enhanced potency due to higher electronegativity .
Antimicrobial Activity
Key Observations :
- Higher yields (83%) are achieved with benzenesulphonamide derivatives , whereas hydroxyl-substituted analogs require harsher conditions (140°C) .
Biological Activity
2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a complex organic compound belonging to the thienopyrimidine class. Its molecular formula is with a molecular weight of 439.82 g/mol. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in critical biochemical pathways. The presence of the bromophenyl and thienopyrimidine moieties likely contributes to its biological effects by enhancing lipophilicity and facilitating interactions with cellular targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds similar to this compound have demonstrated IC50 values indicating potent inhibitory effects on cell proliferation.
- HCT116 (colon cancer) : Related thienopyrimidines have also exhibited promising results in inhibiting cell growth in this line.
Antimicrobial Properties
Thienopyrimidine derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial properties against various pathogens. The mechanism could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Antioxidant Activity
Compounds containing the benzo[b]thiophene nucleus have shown significant antioxidant activity. This property is crucial for mitigating oxidative stress-related damage in cells and could contribute to the overall therapeutic profile of this compound.
Synthesis and Evaluation
The synthesis of this compound typically involves cyclization reactions using thiophene derivatives. For example:
- Starting Material : 3-amino-thiophene-2-carboxylate derivatives.
- Reagents : Formic acid or triethyl orthoformate as one-carbon source reagents.
- Yield : Optimization of reaction conditions can lead to high yields of the desired product.
Biological Evaluations
Several studies have reported on the biological evaluations of related compounds:
| Compound | Cell Line | IC50 Value (µM) | Activity |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Cytotoxic |
| Compound B | HCT116 | 10 | Cytotoxic |
| Compound C | E. coli | 20 | Antibacterial |
These evaluations indicate that modifications in the chemical structure can significantly impact biological activity.
Case Study: Anticancer Activity
A study published in MDPI highlighted a series of thienopyrimidine derivatives showing enhanced anticancer activity compared to standard treatments like doxorubicin. The findings suggested that specific substitutions on the pyrimidine ring could improve selectivity and potency against cancer cells while reducing toxicity to normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
